6-Chrysenyl isothiocyanate
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Overview
Description
6-Chrysenyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds are characterized by the functional group R−N=C=S, where R represents an organic group. This compound, specifically, is derived from chrysene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chrysenyl isothiocyanate typically involves the reaction of 6-chrysenylamine with carbon disulfide in the presence of a base, followed by desulfurization. A common method includes:
Formation of Dithiocarbamate: 6-Chrysenylamine reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form a dithiocarbamate intermediate.
Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent like cyanuric chloride to yield this compound.
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactors and continuous flow systems to ensure efficient and safe handling of reagents. The process involves:
Continuous Flow Reactors: These reactors allow for the controlled addition of reagents and efficient heat management.
Safety Measures: Due to the toxicity of some reagents, industrial processes are designed with safety protocols to minimize exposure and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Chrysenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation: Can be oxidized to form sulfonyl derivatives under specific conditions.
Hydrolysis: Hydrolyzes in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Thioureas: Formed from reactions with amines.
Thiocarbamates: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
6-Chrysenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Medicine: Investigated for its chemopreventive properties, particularly in the prevention of cancer.
Industry: Used in the synthesis of agrochemicals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 6-Chrysenyl isothiocyanate involves:
Electrophilic Attack: The isothiocyanate group is an electrophile, which reacts with nucleophilic sites in biological molecules.
Enzyme Inhibition: It can inhibit enzymes involved in carcinogen activation, such as cytochrome P450 enzymes.
Induction of Apoptosis: Promotes apoptosis in cancer cells by modulating signaling pathways such as the nuclear factor kappa B (NF-κB) pathway
Comparison with Similar Compounds
Phenethyl isothiocyanate: Known for its anticancer properties.
Sulforaphane: Found in broccoli, known for its chemopreventive effects.
Allyl isothiocyanate: Found in mustard, known for its antimicrobial properties
Properties
CAS No. |
94255-53-5 |
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Molecular Formula |
C19H11NS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
6-isothiocyanatochrysene |
InChI |
InChI=1S/C19H11NS/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-11H |
InChI Key |
CIAHPHFXCYGAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=C=S |
Origin of Product |
United States |
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